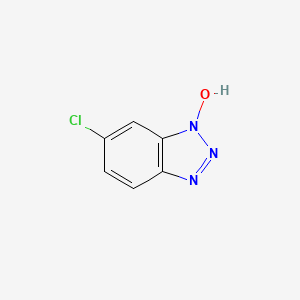

6-クロロ-1-ヒドロキシベンゾトリアゾール

概要

説明

6-Chloro-1-hydroxybenzotriazole is a white to off-white crystalline powder . It is a reagent used in peptide synthesis . The product is typically wetted with more than 10% water .

Synthesis Analysis

6-Chloro-1-hydroxybenzotriazole is used as a reagent to suppress racemization in peptide coupling . It is also used in the preparation of Fusidic acid A cycloaminothiazole derivatives .Molecular Structure Analysis

The molecular formula of 6-Chloro-1-hydroxybenzotriazole is C6H4ClN3O . The molecular weight is 169.57 .Chemical Reactions Analysis

6-Chloro-1-hydroxybenzotriazole is used as a reagent to suppress racemization in peptide coupling . It is also used in the preparation of Fusidic acid A cycloaminothiazole derivatives .Physical and Chemical Properties Analysis

6-Chloro-1-hydroxybenzotriazole is a white to off-white crystalline powder . It has a molecular weight of 169.57 . The melting point is 197 °C . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用

ペプチド合成

6-Cl-HOBtは、ペプチド合成で使用される試薬です . カルボジイミド媒介反応の効率を高め、アミド化されやすい活性エステルを生成します . このプロセスは、N-アシルウレア(入ってくる酸の安定した不活性型)の生成を抑制します .

ラセミ化の抑制

6-Cl-HOBtは、ペプチドカップリングにおけるラセミ化の抑制に使用されます . 6-Cl-HOBtの有益な効果は、O-アシルイソウレアをプロトン化する能力に起因し、それによって分子内反応の発生を防ぎ、活性エステルを形成する反応にシフトします . これにより、多くの場合、ラセミ化の度合いが減少します .

固相合成

6-Cl-HOBtは、固相ペプチド合成に導入されています . この添加剤は、反応性と価格の点でHOAtとHOBtの妥協点です .

実験室用化学薬品

6-Cl-HOBtは、実験室用化学薬品として使用されます . これは、物質の合成に使用されます .

無毒の試薬

6-Cl-HOBtは無毒の試薬です . これは、特に物質が2当量の水分で脱感作された場合、保管および輸送の安全性を実現します .

活性エステルの製造

6-Cl-HOBtは、活性エステルの製造に使用されます . 生成される活性エステルは、より

作用機序

Target of Action

6-Chloro-1-hydroxybenzotriazole is primarily used as a reagent in peptide coupling . It targets the peptide bonds that are being formed during the synthesis of peptides .

Mode of Action

6-Chloro-1-hydroxybenzotriazole acts by suppressing racemization during peptide coupling . Racemization is a process that can lead to the formation of an unwanted isomer of the peptide. By suppressing this process, 6-Chloro-1-hydroxybenzotriazole ensures that the peptide is synthesized in the desired configuration .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of peptides . Peptides are involved in numerous biological processes, including acting as hormones, neurotransmitters, and cell signaling molecules .

Pharmacokinetics

Given its use as a laboratory reagent, it is likely that these properties would vary depending on the specific experimental conditions .

Result of Action

The primary result of the action of 6-Chloro-1-hydroxybenzotriazole is the successful synthesis of peptides with minimal racemization . This leads to the production of peptides in their desired isomeric form, which is crucial for their biological activity .

Safety and Hazards

将来の方向性

6-Chloro-1-hydroxybenzotriazole continues to be used in peptide synthesis . It is also being introduced into solid-phase synthesis .

Relevant Papers There are several papers and documents related to 6-Chloro-1-hydroxybenzotriazole . These papers provide more detailed information about the compound and its uses.

特性

IUPAC Name |

6-chloro-1-hydroxybenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCYLJGNWDVJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N(N=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283228 | |

| Record name | Cl-HOBt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26198-19-6 | |

| Record name | 26198-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cl-HOBt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1-hydroxy-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

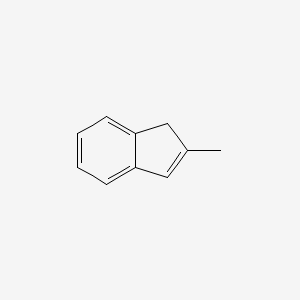

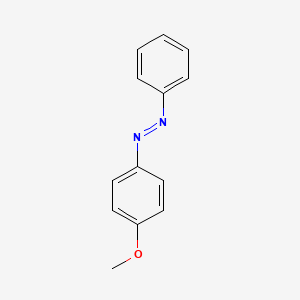

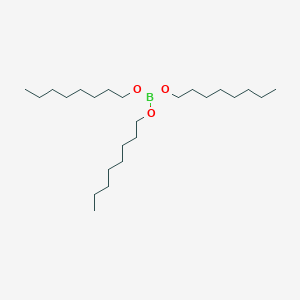

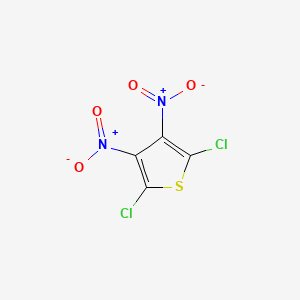

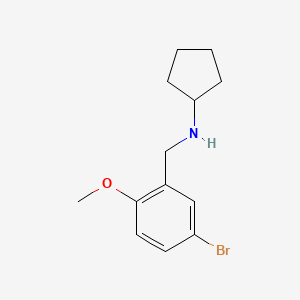

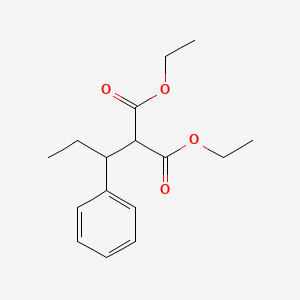

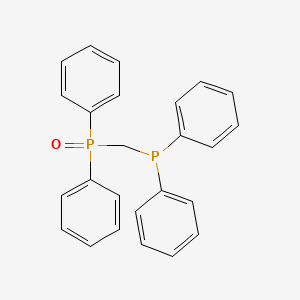

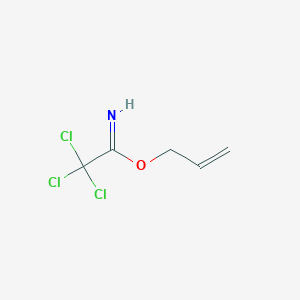

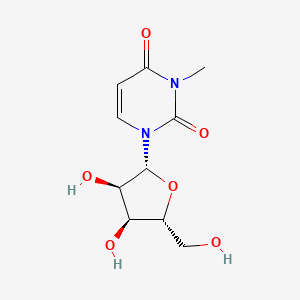

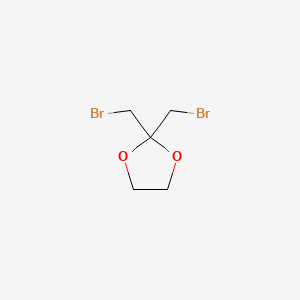

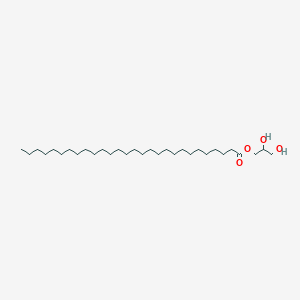

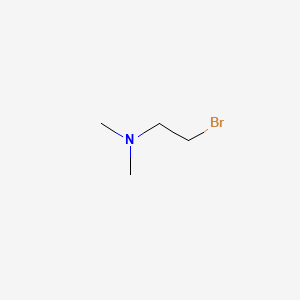

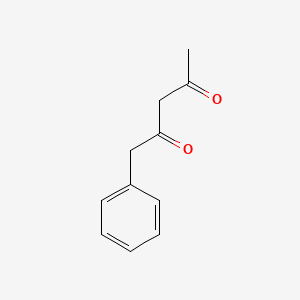

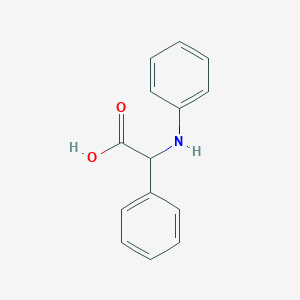

Feasible Synthetic Routes

Q1: What is the role of 6-Chloro-1-hydroxybenzotriazole in peptide synthesis?

A1: 6-Chloro-1-hydroxybenzotriazole acts as a coupling agent in solid-phase peptide synthesis [, ]. It facilitates the formation of amide bonds between amino acids, which are the building blocks of peptides. Specifically, it reacts with activated carboxylic acids to form activated esters, which are more susceptible to nucleophilic attack by amines. This ultimately leads to the formation of peptide bonds with high efficiency.

Q2: Are there safety concerns regarding the use of 6-Chloro-1-hydroxybenzotriazole?

A2: While 6-Chloro-1-hydroxybenzotriazole has been widely used, research suggests potential safety concerns. A study [] comparing different catalysts for imidazolide couplings found that 6-Chloro-1-hydroxybenzotriazole exhibited shock sensitivity. This finding raised concerns about its safe handling and storage, especially in large-scale applications.

Q3: What alternative catalysts are available for peptide synthesis that address the safety concerns associated with 6-Chloro-1-hydroxybenzotriazole?

A3: The study [] that identified safety issues with 6-Chloro-1-hydroxybenzotriazole also explored alternative catalysts. They highlighted 2-Hydroxy-5-nitropyridine as a promising substitute. This compound demonstrated comparable catalytic effectiveness to 6-Chloro-1-hydroxybenzotriazole in promoting imidazolide couplings, but importantly, it exhibited a safer profile with no shock sensitivity detected in tests. This finding suggests 2-Hydroxy-5-nitropyridine could be a safer alternative for peptide synthesis and related applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。